Tert-butyl 2-amino-3-methoxybenzoate
Description
Tert-butyl 2-amino-3-methoxybenzoate is a tert-butyl ester derivative of 2-amino-3-methoxybenzoic acid. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, leveraging the tert-butyl group for steric protection during reactions . The amino group may confer nucleophilic reactivity, while the methoxy group enhances solubility and influences electronic properties.
Properties
IUPAC Name |
tert-butyl 2-amino-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-6-5-7-9(15-4)10(8)13/h5-7H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPBUCLTUHSKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-methoxybenzoate typically involves the esterification of 2-amino-3-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-amino-3-methoxybenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
Tert-butyl 2-amino-3-methoxybenzoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the formation of substituted benzoates through substitution reactions. This compound can also undergo oxidation and reduction reactions to yield aldehydes, carboxylic acids, or de-fluorinated products, making it versatile in synthetic organic chemistry.
2. Mechanism of Action
The compound's amino group facilitates hydrogen bonding with biological molecules, while the methoxy group enhances solubility and stability. These interactions can modulate biochemical pathways, contributing to its utility in various research applications.
Biological Research
1. Potential Biological Activities
Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with biomolecules and its effects on cellular pathways .
2. Case Study: Anticancer Properties
In a recent study, the compound was evaluated for its anticancer effects against specific cancer cell lines. The results showed significant cytotoxicity, suggesting that it may inhibit tumor growth through specific molecular targets . This positions this compound as a candidate for further development as an anticancer agent.
Medicinal Applications
1. Pharmaceutical Development
this compound is being investigated as a pharmaceutical intermediate for the synthesis of drug candidates. Its structural features make it an attractive scaffold for developing new therapeutic agents targeting various diseases .
2. Mechanistic Insights
The interaction of this compound with specific receptors or enzymes could lead to the modulation of disease-related pathways. For instance, its ability to enhance binding affinity due to the presence of functional groups is being studied for potential therapeutic applications in inflammatory diseases and cancer .
Industrial Applications
1. Specialty Chemicals Production
In industrial settings, this compound is utilized in developing specialty chemicals with tailored properties. Its synthesis can be scaled up using continuous flow reactors, enhancing production efficiency while maintaining high purity levels .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1): A pyrrolidine-based tertiary-butyl ester with a methoxyphenyl substituent, used in medicinal chemistry research .
- Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate (CAS 2635937-47-0): A halogenated aromatic ester with bromo and fluoro substituents, likely employed in cross-coupling reactions .
- Tert-butyl alcohol (CAS 75-65-0): The parent alcohol, highlighting the reactivity and hazards associated with the tert-butyl moiety .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Substituents |
|---|---|---|---|---|---|
| Tert-butyl 2-amino-3-methoxybenzoate | Not available | C₁₂H₁₇NO₃ | ~223.27 (calculated) | Likely solid/waxy | Amino, methoxy, tert-butyl ester |
| Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | 1186654-76-1 | C₁₇H₂₅NO₄ | 307.4 | Solid (handled as solution) | Hydroxymethyl, methoxyphenyl, pyrrolidine |
| Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate | 2635937-47-0 | C₁₂H₁₃BrFNO₃ | 318.14 (calculated) | Crystalline solid | Bromo, fluoro, methoxy |
Notes:
- The tert-butyl group in all cases provides steric bulk, improving stability during synthetic steps .
Reactivity and Stability
- Target Compound: The amino group may participate in coupling reactions (e.g., amide bond formation), while the tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid) .
- Pyrrolidine Analogue : The hydroxymethyl and methoxyphenyl groups enable functionalization for chiral building blocks in drug synthesis .
- Halogenated Analogue : Bromo and fluoro substituents facilitate Suzuki or Buchwald-Hartwig couplings, common in aryl cross-coupling chemistry .
- Stability : Tert-butyl esters are generally stable under basic conditions but hydrolyze in strong acids. Tert-butyl alcohol decomposes in mineral acids to release isobutylene gas, suggesting similar sensitivity for esters under harsh conditions .
Data Tables
Table 1: Comparative Reactivity Profiles
Biological Activity
Tert-butyl 2-amino-3-methoxybenzoate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound features a tert-butyl group, an amino group, and a methoxy group attached to a benzoate structure. This unique configuration enhances its solubility and stability, making it a valuable intermediate in organic synthesis. The compound's ability to form hydrogen bonds via the amino group and engage in hydrophobic interactions through the methoxy group contributes to its biological activity.
The mechanism of action of this compound involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, while the methoxy group may influence membrane permeability. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated promising activity comparable to established antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 200 µg/mL |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The compound's mechanism appears to involve the induction of apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A recent study examined the effects of this compound on HeLa cells using an MTT assay. The results indicated that:
- IC50 Value : 15 µM
- Effect on Cell Viability : Reduced viability by approximately 70% at concentrations above 20 µM.
These findings highlight the compound's potential as a chemotherapeutic agent, warranting further investigation into its efficacy and safety profiles .
Synthesis and Derivatives
This compound serves as a versatile building block for synthesizing various bioactive derivatives. Modifications to its structure can enhance its biological activity or selectivity towards specific targets.
| Derivative | Biological Activity |
|---|---|
| Methyl ester analog | Increased lipophilicity; enhanced antimicrobial activity |
| Halogenated derivatives | Improved anticancer properties |
Research into these derivatives shows promise in optimizing their pharmacological profiles for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
